[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with oxolane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of an oxolane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxolane rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A related compound with similar structural features but lacking the oxolane ring.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents on the pyrazole ring.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is unique due to the combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-9-6-13-14(2)11(9)8-12-7-10-4-3-5-15-10/h6,10,12H,3-5,7-8H2,1-2H3 |
InChI Key |
SLIMSRYFXKYLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2CCCO2 |
Origin of Product |
United States |
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